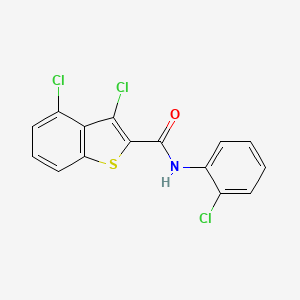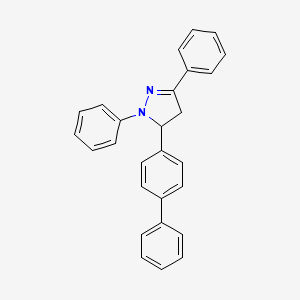![molecular formula C17H16N2O2 B11703820 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione CAS No. 7252-68-8](/img/structure/B11703820.png)
2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione is a chemical compound with the molecular formula C17H16N2O2. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione typically involves the reaction of 2,4-dimethylaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the isoindoline-1,3-dione ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced isoindoline derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of dopamine receptors, which are involved in various neurological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoindoline derivatives such as:
- 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione
- 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation makes it a compound of significant interest in medicinal chemistry .
Eigenschaften
CAS-Nummer |
7252-68-8 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-[(2,4-dimethylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-8-15(12(2)9-11)18-10-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-9,18H,10H2,1-2H3 |
InChI-Schlüssel |
NWIJKSJIOXEFLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11703738.png)


![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)
![2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11703771.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703772.png)
![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703779.png)
![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione](/img/structure/B11703780.png)

![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11703789.png)


![3-(Quinolin-2-yl)benzo[f]quinoline](/img/structure/B11703814.png)

